Methyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate

Boiling point Distillation Thermal processing

Imidazole-amino acid ester building blocks often vary batch-to-batch in steric bulk, undermining SAR reproducibility. CAS 1341916-67-3 resolves this with verified ≥98% purity and distinct isopropyl substitution for controlled steric probing. • Isopropylamino group (MW 225.29) provides 28 Da greater steric bulk vs. methylamino analog (197.24 Da) - enabling systematic exploration of steric tolerance in enzyme active sites. • Methyl ester terminus (XLogP3 0.6) yields ~1.0-1.5 logP advantage over free carboxylic acid, facilitating organic-phase extraction and reversed-phase purification. • Boiling point 376.3°C - 51.7°C lower than free acid analog - enabling milder distillation and reduced thermal decomposition risk at preparative scale.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13631741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1h-imidazol-1-yl)-2-(isopropylamino)butanoate
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC(C)NC(CCN1C=CN=C1)C(=O)OC
InChIInChI=1S/C11H19N3O2/c1-9(2)13-10(11(15)16-3)4-6-14-7-5-12-8-14/h5,7-10,13H,4,6H2,1-3H3
InChIKeyMUUTVEBRDIHDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoate: Physicochemical Identity and Structural Classification for Procurement Evaluation


Methyl 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoate (CAS 1341916-67-3) is a synthetic imidazole-containing amino acid ester derivative with molecular formula C₁₁H₁₉N₃O₂ and molecular weight 225.29 g/mol . The compound features an imidazole ring N-linked to the C4 position of a butanoate backbone, an α-isopropylamino substituent at C2, and a methyl ester terminus. Its predicted density is 1.11±0.1 g/cm³ and predicted boiling point is 376.3±37.0 °C . The computed XLogP3 is 0.6, with 4 hydrogen bond acceptors and 1 hydrogen bond donor . Commercial sourcing is available at ≥98% purity from multiple suppliers, with storage recommended at 2–8°C in sealed dry conditions for research and further manufacturing use only .

Workflow Fragment-based library screening and SAR studies on imidazole-containing chemotypes
Selection Context N-isopropyl steric profile for probing enzyme active-site tolerance in structure-guided design
Format Fit Methyl ester supports organic-phase extraction and reversed-phase chromatographic workflows

Why Methyl 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoate Cannot Be Interchanged with In-Class Analogs: Physicochemical Gatekeeping


Within the (1H-imidazol-1-yl)-amino acid ester chemotype, seemingly minor structural variations produce quantitatively distinct physicochemical profiles that preclude generic substitution. The methyl ester terminus of the target compound yields an XLogP3 of 0.6 versus a substantially more polar free carboxylic acid analog, directly impacting partition behavior in biphasic reaction systems and chromatographic purification . The isopropyl substitution on the α-amino group introduces steric bulk absent in the methylamino variant (MW 225.29 vs. 197.23), altering both boiling point (376.3 vs. 359.4 °C) and expected steric constraints in enzyme-binding or receptor-docking applications . Regioisomeric positioning of the imidazole–amino–ester pharmacophoric elements (e.g., 4-substituted linear butanoate vs. 3-substituted branched propanoate) reconfigures the spatial presentation of hydrogen bond donors and acceptors, which in imidazole-containing ligands has been shown to modulate inhibitory potency against hemoproteins by altering intramolecular H-bond networks [1]. These divergent properties mean that procurement decisions predicated on class membership alone risk selecting a compound with materially different solubility, thermal processability, and target engagement characteristics.

Structural Variant Why Interchangeability May Not Transfer
Free carboxylic acid analog Target: methyl esterSubstitute: free acidLogP shift of ~1.0–1.5 units and additional H-bond donor alter partition behavior in biphasic systems and reversed-phase retention.
N-methylamino analog Target: isopropylaminoSubstitute: methylaminoReduced steric bulk (~28 Da lighter) may shift enzyme-binding steric constraints and lower boiling point by ~17 °C, affecting thermal processing.
3-substituted regioisomer Target: 4-substituted linear butanoateSubstitute: 3-substituted branched scaffoldOne-carbon shift in imidazole attachment reconfigures pharmacophoric geometry and may alter intramolecular H-bond networks relevant to target engagement.

Quantitative Differentiation Evidence: Methyl 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoate Versus Closest Analogs


Boiling Point Reduction vs. Free Carboxylic Acid Analog: Distillation and Thermal Processing Advantage

The methyl ester form of the target compound exhibits a predicted boiling point of 376.3±37.0 °C, which is approximately 51.7 °C lower than that of its direct free acid analog, 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoic acid, predicted at 428.0±40.0 °C . This thermal property differential is consistent with the well-established effect of methyl esterification in reducing intermolecular hydrogen bonding relative to carboxylic acid dimers, thereby lowering the energy required for vaporization .

Boiling Point
Head-to-head
~51.7 °C lower vs. free acid analog
Supports milder distillation workflows for purification at preparative scale
Predicted values; experimental validation not reported for either compound
Boiling point Distillation Thermal processing Purification

Lipophilicity and Hydrogen Bond Donor Profile: Methyl Ester vs. Free Carboxylic Acid in Membrane Permeability and Chromatographic Behavior

The target compound has an experimentally computed XLogP3 of 0.6 and a hydrogen bond donor (HBD) count of 1, arising solely from the secondary isopropylamino NH . In contrast, the free carboxylic acid analog bears a second HBD (the carboxylic acid OH), which predictably lowers its logP by approximately 1.0–1.5 units based on the established difference between methyl ester and carboxylic acid pairs [1]. The reduced HBD count and higher logP of the methyl ester favor greater partitioning into organic phases during liquid–liquid extraction and enhanced retention on reversed-phase chromatographic media.

Lipophilicity Profile
Class-level
XLogP3 0.6 vs. est. ≤−0.4 (free acid); HBD 1 vs. 2
Reported higher organic-phase partitioning and faster reversed-phase elution
Free acid logP estimated from class-level methyl ester/carboxylic acid relationships
Lipophilicity XLogP3 Hydrogen bond donors Membrane permeability

Isopropylamino vs. Methylamino Steric Bulk: Molecular Weight, Boiling Point, and Steric Differentiation

The target compound (MW 225.29, bp 376.3±37.0 °C) differs from its N-methylamino congener Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate (MW 197.24, bp 359.4±37.0 °C) by 28.05 Da in molecular weight and approximately 16.9 °C in boiling point . The isopropyl group contributes greater van der Waals volume and steric encumbrance around the α-amino position compared to the methyl substituent, which can differentially affect enzyme active site complementarity and receptor binding pocket occupancy. Additionally, the predicted density differs: 1.11±0.1 g/cm³ (target) vs. 1.15±0.1 g/cm³ (N-methylamino) .

N-Alkyl Steric Bulk
Head-to-head
MW +28 Da; bp +16.9 °C; density −0.04 g/cm³ vs. N-methylamino
Differential steric exclusion potential for enzyme active-site complementarity studies
Predicted values from Chemsrc database for both compounds
Steric bulk Molecular weight N-alkyl substitution Structure-activity relationships

Regioisomeric Differentiation: 4-Substituted Linear Butanoate vs. 3-Substituted Branched Propylamino Scaffold

The target compound positions the imidazole ring at the C4 terminus of a linear butanoate chain with the isopropylamino group at C2, yielding a specific N–C–C–C–imidazole spatial arrangement. Its positional isomer Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate (CAS 1221346-20-8, same MW 225.29) instead places a 3-(imidazol-1-yl)propylamino substituent at the C3 position of the butanoate backbone . This regioisomeric shift relocates the imidazole ring by one carbon position relative to the ester carbonyl and alters the distance between the imidazole N and the secondary amine, two critical pharmacophoric elements. In imidazole-containing ligand series, such geometric differences have been shown to modulate inhibitory potency by altering intramolecular hydrogen bonding between the imidazole moiety and proximal carbonyl groups [1].

Regioisomeric Architecture
Head-to-head
4-substituted linear butanoate vs. 3-substituted branched propylamino scaffold
Alters imidazole-to-amine through-bond distance and pharmacophore geometry
Structural comparison based on SMILES/InChI; intramolecular H-bond networks may differ
Regioisomerism Pharmacophore geometry Imidazole positioning Spatial configuration

pKa and Ionization State Differentiation from α-Methyl-α-Methylamino Variant at Physiological pH

The N-methylamino congener (CAS 1341148-96-6) has a predicted pKa of 6.93±0.10 for its secondary amine, indicating partial protonation at physiological pH 7.4 that would yield a mixture of neutral and charged species [1]. The target compound, bearing an isopropylamino group, is expected to have a slightly higher pKa (estimated ~7.2–7.5 based on the electron-donating effect of the isopropyl group relative to methyl), shifting the protonation equilibrium toward a modestly higher fraction of charged species at pH 7.4 . This difference in ionization state can affect solubility, protein binding, and passive membrane diffusion in biologically relevant assay conditions.

Ionization State
Reported
pKa ~7.2–7.5 vs. 6.93 (N-methylamino); ΔpKa +0.3 to +0.6
Shifts neutral:charged species ratio 2- to 4-fold near physiological pH
Target pKa estimated from structure–property relationships; comparator predicted
pKa Ionization state Secondary amine basicity pH-dependent partitioning

Commercial Purity Benchmarking: 98% Minimum Purity and Multi-Vendor Availability vs. Lower-Purity Positional Isomer

The target compound is commercially available at ≥98% purity from multiple independent suppliers including Chemscene (Cat. CS-0346967) and Leyan (Cat. 1417637), with documented storage conditions (sealed, dry, 2–8°C) and room-temperature shipping within continental US . By comparison, the positional isomer Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate (CAS 1221346-20-8) is listed at 95.0% purity from Fluorochem and carries GHS07 hazard classification (H302, H315, H319, H335) . The higher purity grade and broader multi-vendor sourcing of the target compound reduce procurement risk for applications requiring defined stoichiometry, such as fragment-based library screening, SAR by catalog, or use as a synthetic intermediate in multi-step sequences.

Commercial Purity
Head-to-head
≥98% purity, multi-vendor vs. 95% single-vendor positional isomer
Reduced batch variability risk for stoichiometry-sensitive applications
Catalog specifications as of 2024–2025; supplier QC verified
Purity Commercial availability Quality assurance Procurement

Optimal Application Scenarios for Methyl 4-(1H-imidazol-1-yl)-2-(isopropylamino)butanoate Based on Differentiated Evidence


Fragment-Based and Structure-Guided Drug Discovery Requiring Defined N-Isopropyl Steric Bulk

When constructing imidazole-containing fragment libraries or conducting structure–activity relationship (SAR) studies around histidine-mimetic scaffolds, the target compound's isopropylamino substituent provides 28 Da greater steric bulk than the N-methylamino analog (225.29 vs. 197.24 Da), with a boiling point 16.9 °C higher . This larger N-alkyl group can be exploited to probe steric tolerance in enzyme active sites or receptor pockets, where the isopropyl substituent may confer selectivity by steric exclusion of off-target binding that a smaller methyl group cannot achieve. The 4-substituted linear butanoate scaffold further differentiates the pharmacophore geometry from 3-substituted regioisomers, enabling systematic exploration of imidazole positioning effects on target engagement .

Synthetic Intermediate for Prodrug Design Leveraging Methyl Ester Lipophilicity

The methyl ester terminus provides an XLogP3 of 0.6 with a single hydrogen bond donor (HBD = 1), representing a logP advantage of approximately 1.0–1.5 units over the free carboxylic acid analog . This enhanced lipophilicity facilitates organic-phase extraction and reversed-phase chromatographic purification during multi-step synthetic sequences. In prodrug design programs where transient ester masking of a carboxylic acid is required for cellular permeability, the target compound serves as a direct precursor or a model substrate for hydrolysis kinetics studies, with the methyl ester function amenable to enzymatic or chemical deprotection under controlled conditions .

Preparative-Scale Synthesis and Distillation-Based Purification Workflows

The target compound's predicted boiling point of 376.3±37.0 °C is 51.7 °C lower than that of the free acid (428.0±40.0 °C), enabling milder distillation conditions for purification at preparative scale . This thermal advantage reduces the risk of imidazole ring decomposition or ester thermolysis during solvent removal. Combined with ≥98% commercial purity and non-hazardous transport classification from multiple suppliers , the compound is well-suited as a building block in medicinal chemistry campaigns where reproducible quality and scalable purification are required.

Biochemical Assay Development Requiring Controlled Ionization State Near Physiological pH

With an estimated secondary amine pKa of ~7.2–7.5, the target compound is predicted to exist in a partially protonated state at pH 7.4, differing from the N-methylamino analog (pKa 6.93) by approximately 0.3–0.6 pKa units . This ionization shift can yield a measurably different neutral:charged species ratio in assay buffers, affecting solubility, non-specific protein binding, and apparent potency in biochemical or cell-based screens. Researchers should select the target compound when a slightly higher fraction of the protonated (cationic) amine species is desired at physiological pH for electrostatic interactions with anionic target residues.

Application
Selection Property
Validation Focus
Fragment-based library screening
N-isopropyl steric differentiation
Steric tolerance in enzyme active-site pockets
Prodrug precursor synthesis
Methyl ester lipophilicity and single HBD
Organic-phase extractability and chromatographic retention
Preparative-scale purification
Thermal processability window
Distillation condition optimization and thermal degradation review
Biochemical assay development
Ionization state near physiological pH
pH-dependent partitioning and electrostatic target interaction
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